4-Pyridinecarboxamide, N-methyl-

Description

The exact mass of the compound 4-Pyridinecarboxamide, N-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87279. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Pyridinecarboxamide, N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinecarboxamide, N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

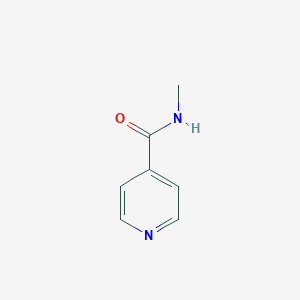

2D Structure

3D Structure

Properties

IUPAC Name |

N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-8-7(10)6-2-4-9-5-3-6/h2-5H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWAKFARFCNHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218554 | |

| Record name | 1-Methylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6843-37-4 | |

| Record name | 1-Methylisonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylisonicotinamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEV857ZE95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Role in Biological Marker Discovery and Metabolic Research

N-Methyl-4-Pyridinecarboxamide in General Metabolic Pathways

While direct research on N-methyl-4-pyridinecarboxamide is limited, its structural similarity to other N-methyl-pyridinecarboxamide isomers allows for informed extrapolations regarding its metabolic role.

The metabolism of nicotinamide (B372718), a form of vitamin B3, is crucial for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and a substrate for various signaling enzymes. nih.govnih.gov Excess nicotinamide is metabolized through methylation by nicotinamide N-methyltransferase (NNMT). nih.govnih.gov This process, using S-adenosylmethionine (SAM) as a methyl donor, converts nicotinamide into N-methylnicotinamide (the 3-substituted isomer, also known as 1-methylnicotinamide (B1211872) or MNA). nih.govnih.gov

This methylated product and its subsequent oxidized forms, such as N-methyl-2-pyridone-5-carboxamide (2PY) and N-methyl-4-pyridone-3-carboxamide (4PY), are major end products of nicotinamide metabolism that are ultimately excreted in the urine. nih.govnih.govnih.gov Given that N-methyl-4-pyridinecarboxamide is an isomer of N-methylnicotinamide, it is plausible that it is also involved in the broader nicotinamide and NAD+ metabolic network, potentially as a metabolite or a compound that interacts with the enzymes of this pathway. The methylation of the pyridine (B92270) ring is a key step in the catabolism and elimination of excess nicotinamide, and the position of the carboxamide group (at position 4 instead of 3) would likely influence the specific enzymes and kinetics involved.

Insights from Related N-Methyl-Pyridinecarboxamide Isomers as Endogenous Metabolites and Biomarkers

Research on isomers of N-methyl-4-pyridinecarboxamide has demonstrated their utility as endogenous metabolites and biomarkers in various physiological and pathological contexts.

N-methyl-4-pyridone-3-carboxamide (4PY), an end product of the tryptophan-NAD+ pathway, has been identified as a potential biomarker for peroxisome proliferation. nih.govtandfonline.com Studies in rats treated with peroxisome proliferator-activated receptor (PPARα) agonists, such as fenofibrate, showed a significant increase in the urinary excretion of 4PY. nih.govtandfonline.com This suggests a link between the activation of PPARα, peroxisome proliferation in the liver, and the regulation of the tryptophan-NAD+ pathway. nih.govtandfonline.com

| Biomarker | Fold Increase in Excretion (Fenofibrate Treatment) | Correlation with Peroxisome Count (r-value) | Source |

| N-methylnicotinamide (NMN) | 24-fold | 0.87 | nih.govtandfonline.com |

| N-methyl-4-pyridone-3-carboxamide (4PY) | 3-fold | Not specified | nih.govtandfonline.com |

This interactive data table summarizes the findings from studies on biomarkers of peroxisome proliferation.

The increased excretion of 4PY, alongside its precursor N-methylnicotinamide (NMN), points to its potential as a non-invasive surrogate marker for monitoring the effects of compounds that induce peroxisome proliferation. nih.gov

N-methylnicotinamide (NMN), the 3-substituted isomer, has been extensively investigated as an endogenous probe for the activity of key renal transporters. nih.gov Specifically, it is a substrate for the organic cation transporter 2 (OCT2) located on the basolateral membrane of renal proximal tubule cells, and for the multidrug and toxin extrusion proteins 1 and 2-K (MATE1 and MATE2-K) on the apical membrane. nih.govnih.govjst.go.jp These transporters work in concert to facilitate the active secretion of cationic compounds from the blood into the urine. nih.govjst.go.jp

By measuring the renal clearance of endogenous NMN, researchers can assess the function of this transport system and investigate potential drug-drug interactions (DDIs). nih.govresearchgate.net For instance, co-administration of drugs that inhibit OCT2 or MATE transporters leads to a decrease in the renal clearance of NMN. nih.gov Studies have shown that pregnancy increases the renal clearance of NMN, correlating with increased clearance of other cationic drugs like metformin, which is also a substrate for these transporters. nih.gov This makes NMN a valuable tool for understanding physiological and pharmacological alterations in renal function. nih.govresearchgate.net

| Transporter | Location | Function | Endogenous Probe |

| OCT2 | Basolateral membrane of renal proximal tubules | Uptake of cations from blood | N-Methylnicotinamide (NMN) |

| MATE1/2-K | Apical membrane of renal proximal tubules | Efflux of cations into urine | N-Methylnicotinamide (NMN) |

This interactive data table outlines the renal transporters for which N-Methylnicotinamide serves as an endogenous probe.

The metabolism of nicotinamide, particularly the pathway involving N-methylnicotinamide (NMN) and the enzyme nicotinamide N-methyltransferase (NNMT), has significant implications for cancer research, especially in pancreatic cancer. nih.govnih.gov Studies have revealed that the expression of NNMT and the levels of its product, NMN, are altered in pancreatic cancer cells. nih.govnih.gov

In one study, an increase in NMN was the most significant metabolic change observed in pancreatic carcinoma cells (PANC-1) that were engineered to have suppressed tumorigenesis. nih.govnih.gov This elevation in NMN was linked to a sharp increase in the expression of NNMT mRNA. nih.gov Furthermore, the expression level of NNMT mRNA was found to be inversely correlated with the size of pancreatic tumors in a xenograft mouse model. nih.govnih.gov These findings suggest that NMN and NNMT are not only involved in pancreatic cell metabolism but may also serve as potential biomarkers for pancreatic carcinogenesis. nih.govkarger.com The modulation of NNMT expression has been shown to affect pancreatic cell proliferation, migration, and invasion under metabolic stress conditions. karger.com

| Metabolite/Enzyme | Association with Pancreatic Cancer | Potential Role | Source |

| N-Methylnicotinamide (NMN) | Elevated in PANC-1 cells with suppressed tumorigenesis | Biomarker for altered cell metabolism | nih.govnih.gov |

| Nicotinamide N-methyltransferase (NNMT) | Expression inversely correlated with tumor size | Biomarker for carcinogenesis | nih.govnih.govkarger.com |

This interactive data table summarizes the implications of N-methylnicotinamide and NNMT in pancreatic cancer research.

Structural Biology, Structure Activity Relationships, and Computational Modeling of N Methyl 4 Pyridinecarboxamide

Elucidation of Structure-Activity Relationships for Pyridinecarboxamide Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For the pyridinecarboxamide scaffold, these studies involve synthesizing a series of analogs and evaluating their effects in biological assays. The goal is to identify which parts of the molecule are essential for activity (the pharmacophore) and how modifications affect potency, selectivity, and other pharmacological properties.

The pyridinecarboxamide framework is versatile, with documented activity across various biological targets, including enzymes like urease and roles in antimicrobial agents. nih.govnih.gov SAR studies on pyridinecarboxamide derivatives have shown that the nature and position of substituents on the pyridine (B92270) ring, as well as the conformation of the carboxamide group, are critical determinants of biological function. mdpi.com For instance, in a series of pyridine carboxamide derivatives synthesized as urease inhibitors, the inhibitory potential was found to be highly dependent on the substitution pattern on the pyridine ring. nih.gov

Analog series-based (ASB) scaffolds, which consider reaction information, offer a complementary approach to traditional hierarchical scaffolds for analyzing SAR, helping to distinguish between closely related compound series with different activities that might otherwise be grouped under the same conventional scaffold. rsc.org

The biological activity of pyridinecarboxamide analogs can be finely tuned by altering the substituents on the pyridine ring. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can influence how the molecule interacts with its biological target.

For example, in a study of pyridine carboxamide and carbothioamide derivatives as urease inhibitors, the type and position of substituents on the pyridine ring led to significant differences in inhibitory activity. nih.gov The introduction of a chlorine atom at the 5-position of the pyridine ring in a carbothioamide derivative resulted in a potent urease inhibitor. nih.gov Similarly, variations in substituents on imidazo[4,5-b]pyridines, a related nitrogen heterocycle, demonstrated that N-methyl substitution could decrease antiproliferative activity compared to unsubstituted analogs. mdpi.com

Table 1: Impact of Substituent Variation on Urease Inhibition by Pyridine Carboxamide Analogs Data sourced from studies on pyridine carboxamide and carbothioamide derivatives.

| Compound | Substituent on Pyridine Ring | IC₅₀ (µM) for Urease Inhibition |

| Rx-6 | 5-Chloro (carbothioamide) | 1.07 ± 0.043 nih.gov |

| Rx-7 | Unsubstituted (carboxamide) | 2.18 ± 0.058 nih.gov |

| Rx-4 | 6-Methoxy (carbothioamide) | Not specified as most potent mdpi.com |

| Thiourea (B124793) (Standard) | - | 18.93 ± 0.004 nih.gov |

This table is interactive and can be sorted by column.

Rational design utilizes structural information about a biological target to guide the creation of new, more potent, and selective molecules. This structure-based drug design approach is a cornerstone of modern medicinal chemistry. nih.gov For N-methyl-4-pyridinecarboxamide, this process would involve using the three-dimensional structure of a target enzyme to design analogs that fit optimally into the active site.

The process often begins with a known inhibitor or the natural substrate of the enzyme. By understanding the key interactions—hydrogen bonds, hydrophobic interactions, and electrostatic contacts—analogs can be designed to enhance these interactions. For example, in the rational design of PRMT4 inhibitors, a structure-based approach led to a new class of potent and selective compounds. nih.gov This highlights how understanding the target's architecture can lead to novel chemotypes. nih.gov Computational tools like molecular docking and pharmacophore modeling are integral to this process, allowing for the virtual evaluation of designed analogs before their chemical synthesis.

Molecular Docking Studies of N-Methyl-4-Pyridinecarboxamide and its Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., N-methyl-4-pyridinecarboxamide) when bound to a second molecule (the receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the potential binding mode of a ligand, which in turn informs rational drug design. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. For the ligand, this includes generating a low-energy 3D conformation. For the protein, which is often obtained from the Protein Data Bank (PDB), preparation might involve adding hydrogen atoms, assigning charges, and defining the binding pocket. nih.gov Software like AutoDock or MOE is then used to systematically explore possible binding poses of the ligand within the receptor's active site, scoring each pose based on a force field that estimates the binding affinity. nih.govmdpi.com

Molecular docking studies provide detailed insights into the specific interactions between a ligand and the amino acid residues of an enzyme's active site. These predictions are crucial for understanding the basis of a compound's activity and for designing more potent analogs.

For example, docking studies of pyridine carboxamide derivatives into the active site of urease predicted that the compounds bind through a combination of hydrogen bonds and hydrophobic interactions. nih.gov The visualization of the docked poses revealed that specific amino acid residues in the active pocket form key hydrogen bonds with the carboxamide or carbothioamide moiety of the inhibitors. nih.gov Similarly, docking studies of inhibitors into cyclin-dependent kinases (CDK2/4/6) helped to analyze the structure-activity relationships and interactions of the compounds with the three receptors. nih.gov These studies can identify crucial interactions, such as those with the heme group in fungal lanosterol (B1674476) 14α-demethylase, which can guide the optimization of lead compounds. mdpi.com

Table 2: Predicted Interactions of a Pyridine Carbothioamide Inhibitor (Rx-6) with Urease Active Site Based on molecular docking studies.

| Interacting Residue | Type of Interaction |

| Amino acids in active pocket | Hydrogen Bonds nih.gov |

| Amino acids in active pocket | Hydrophobic Interactions (van der Waals forces) nih.gov |

This table is interactive and can be sorted by column.

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govsemanticscholar.org These features can include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. semanticscholar.org Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.govnih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large chemical databases in a process called virtual screening (VS). nih.govsemanticscholar.org This technique filters for molecules that possess the required pharmacophoric features in the correct spatial arrangement, significantly narrowing down the number of compounds for experimental testing. nih.gov The VS workflow often involves several steps, including initial screening with the pharmacophore model, followed by molecular docking of the hits to refine the selection and predict binding affinities. semanticscholar.orgsemanticscholar.org This combined approach has proven effective in identifying novel scaffolds for various targets. nih.govsemanticscholar.org The performance of a pharmacophore model is often evaluated using a Receiver Operating Characteristic (ROC) curve, which assesses its ability to distinguish active compounds from inactive ones. semanticscholar.org

Quantum Chemical Methods (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net DFT calculations can provide valuable information on properties such as molecular geometry, charge distribution, electrostatic potential (ESP), and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.comsemanticscholar.org

This information is highly complementary to experimental data and helps in understanding the fundamental aspects of a molecule's behavior. For example, DFT calculations can explain differences in the reactivity of various isomers by analyzing the charge on specific atoms. mdpi.com In studies of pyridine carboxamides, DFT has been used to calculate the charges on the nitrogen atom to correlate with reaction yields. mdpi.com Dispersion-corrected DFT has been essential for accurately modeling the structure of metal-organic frameworks containing substituted pyridine ligands, demonstrating its utility in complex systems. nih.gov By optimizing the geometry of a ligand, DFT can provide a more accurate starting structure for molecular docking studies, potentially leading to more reliable predictions of binding modes and affinities. semanticscholar.orgmdpi.com

Theoretical Prediction of Reactivity and Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the reactivity and spectroscopic characteristics of molecules, offering insights that complement and guide experimental studies. For N-methyl-4-pyridinecarboxamide, theoretical methods, particularly those based on Density Functional Theory (DFT), are employed to model its electronic structure and predict its behavior. nih.govbendola.comresearchgate.net These calculations allow for the elucidation of molecular properties that are difficult to measure directly.

Reactivity Prediction

The chemical reactivity of a molecule can be inferred from its electronic structure, with key insights derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. nih.govnih.gov Conversely, a large gap points to higher kinetic stability and lower reactivity. nih.gov From the energies of the HOMO and LUMO, various global chemical reactivity descriptors can be calculated to quantify different aspects of reactivity. While specific DFT calculations for N-methyl-4-pyridinecarboxamide are not extensively detailed in the provided search results, the general principles derived from studies on related pyridinecarboxamide derivatives can be applied. bendola.comresearchgate.net

Table 1: Conceptual Global Reactivity Descriptors for N-methyl-4-pyridinecarboxamide

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to act as an electrophile. researchgate.net |

This table outlines the standard theoretical descriptors used to predict molecular reactivity. The actual values would require specific quantum chemical calculations for N-methyl-4-pyridinecarboxamide.

Spectroscopic Signatures

Computational methods are also invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can generate vibrational (Infrared and Raman) and NMR spectra that closely approximate experimental results. researchgate.netacs.org

Vibrational Spectra (IR and Raman): DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. nih.govbendola.com By analyzing the vibrational modes, each calculated frequency can be assigned to specific stretching, bending, or torsional motions of the atoms. These theoretical assignments are crucial for interpreting experimental IR and Raman spectra, especially for complex molecules where spectral bands may overlap. acs.org For instance, studies on the related molecules isonicotinamide (B137802) and picolinamide (B142947) have demonstrated that comparing theoretically predicted spectra with experimental data allows for a full and accurate assignment of the vibrational modes. acs.org Key vibrational modes for N-methyl-4-pyridinecarboxamide would include the C=O stretching of the amide, N-H stretching and bending (if considering the amide group), C-N stretching, and various vibrations of the pyridine ring.

Table 2: Illustrative Calculated Vibrational Frequencies for Parent Compound (Isonicotinamide)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | ~3570 |

| N-H Symmetric Stretch | ~3450 |

| C-H Stretches (Pyridine) | ~3050-3100 |

| C=O Stretch | ~1700-1730 |

| N-H Bending | ~1620-1630 |

| Ring Vibrations | ~1590-1610 |

| C-N Stretch | ~1390-1410 |

Note: This data is illustrative and based on the parent compound, isonicotinamide (4-Pyridinecarboxamide). acs.orgnist.gov The N-methyl group in N-methyl-4-pyridinecarboxamide would introduce additional modes (e.g., C-H stretches and bends of the methyl group) and cause shifts in the frequencies of adjacent groups.

The molecular electrostatic potential (MEP) surface is another important computational tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net For N-methyl-4-pyridinecarboxamide, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and the pyridine nitrogen, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amide and methyl protons, highlighting regions for potential nucleophilic interaction. researchgate.net

Coordination Chemistry and Material Science Applications of Pyridinecarboxamide Ligands

N-Methyl-4-Pyridinecarboxamide as a Ligand in Transition Metal Complexes

Synthesis and Structural Characterization of Metal-Pyridinecarboxamide Adducts

A thorough search of chemical databases and scientific journals did not yield any specific examples of the synthesis and structural characterization of transition metal adducts with N-methyl-4-pyridinecarboxamide. While the broader class of pyridinecarboxamide ligands is known to form complexes with various metals, no literature detailing the isolation or crystal structure of complexes with this specific N-methylated isomer could be identified.

Investigation of Optical and Photoluminescent Properties of Complexes

There is no available data on the optical and photoluminescent properties of metal complexes containing N-methyl-4-pyridinecarboxamide. Computational studies on related N-methyl pyridinium (B92312) derivatives suggest that such compounds could theoretically possess interesting optoelectronic properties, but experimental verification in the form of absorption spectra, emission spectra, or quantum yield measurements for complexes of N-methyl-4-pyridinecarboxamide is not present in the accessible literature.

Development of Multi-Dimensional Coordination Polymers with Pyridinecarboxamide Units

The development of multi-dimensional coordination polymers relies on the predictable coordination behavior of ligands to link metal centers into extended networks. While numerous coordination polymers have been constructed using various pyridine-based ligands, there are no published examples of coordination polymers that specifically incorporate the N-methyl-4-pyridinecarboxamide ligand.

Potential Applications in Optoelectronic Devices and Sensing Technologies

The potential for N-methyl-4-pyridinecarboxamide complexes in optoelectronic devices and sensing technologies remains unexplored. The pyridyl group is a common component in the design of fluorescent sensors; however, no studies have been found that utilize N-methyl-4-pyridinecarboxamide for this purpose. Consequently, there is no information on its efficacy in applications such as light-emitting diodes, solar cells, or as a chemosensor.

Future Research Directions and Advanced Methodologies for N Methyl 4 Pyridinecarboxamide Studies

Development of Targeted Therapies Based on the N-Methyl-4-Pyridinecarboxamide Scaffold

The N-methyl-4-pyridinecarboxamide scaffold serves as a promising starting point for the development of targeted therapies. Its inherent chemical properties and the amenability of the pyridine (B92270) ring to substitution make it an attractive framework for designing molecules with high specificity for biological targets.

Future efforts will likely concentrate on the synthesis and evaluation of novel derivatives with enhanced potency and selectivity. For instance, the discovery of pyridine carboxamide derivatives as potent inhibitors of Mycobacterium tuberculosis has opened new avenues for anti-tubercular drug development. nih.gov Mechanistic studies have revealed that some of these compounds act as prodrugs, requiring activation by bacterial enzymes, and can also modulate the host's immune response by inducing autophagy in macrophages. nih.gov

The design of new derivatives will be guided by structure-activity relationship (SAR) studies, which systematically explore how modifications to the chemical structure affect biological activity. nih.gov This approach has been successfully applied to develop N-(2-aminopyridin-4-ylmethyl)nicotinamide derivatives as inhibitors of the sodium-calcium exchanger (NCX), a target for cardiovascular diseases. nih.gov

Integration of Advanced Computational Approaches for Drug Discovery and Design

Advanced computational methods are becoming indispensable tools in modern drug discovery and design, offering the potential to accelerate the identification and optimization of lead compounds. nih.govnih.gov For the N-methyl-4-pyridinecarboxamide scaffold, these approaches can provide deep insights into ligand-receptor interactions, predict pharmacokinetic properties, and guide the synthesis of more effective and safer drug candidates. nih.gov

Key computational techniques that will drive future research include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For example, molecular docking has been used to understand how pyridine carboxamide derivatives inhibit urease, a key enzyme in the pathogenesis of Helicobacter pylori infections. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can provide a three-dimensional understanding of the structural requirements for activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov

These computational methods, when used in concert, can create a powerful in-silico pipeline for screening large virtual libraries of N-methyl-4-pyridinecarboxamide derivatives, prioritizing the most promising candidates for synthesis and experimental testing. youtube.com

Exploration of Novel Biological Targets and Pathways

While N-methyl-4-pyridinecarboxamide and its analogs have shown promise against known targets, a significant area of future research will be the identification of novel biological targets and pathways modulated by these compounds. This exploration could uncover new therapeutic applications and provide a deeper understanding of their mechanisms of action.

For instance, N1-methyl-4-pyridone-3-carboxamide, a related compound, is involved in nicotinate (B505614) and nicotinamide (B372718) metabolism. hmdb.ca Further investigation into the metabolic pathways affected by N-methyl-4-pyridinecarboxamide could reveal new enzymatic targets. The biosynthesis of N1-methyl-4-pyridone-3-carboxamide has been studied, and understanding these pathways could provide clues to the biological roles of similar molecules. nih.govnih.gov

Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, can be a powerful approach for discovering novel activities. nih.gov This strategy led to the identification of a pyridine carboxamide with anti-tubercular activity, and subsequent mechanistic studies revealed its unique dual mode of action. nih.gov

Implementation of Omics Technologies for Systems-Level Biological Understanding

The advent of "omics" technologies—genomics, proteomics, and metabolomics—provides an unprecedented opportunity to understand the biological effects of N-methyl-4-pyridinecarboxamide derivatives at a systems level. These technologies allow for the simultaneous measurement of thousands of genes, proteins, or metabolites, offering a holistic view of the cellular response to a compound.

Metabolomics: This can be used to identify the metabolic products of N-methyl-4-pyridinecarboxamide and to understand its impact on cellular metabolism. For example, metabolomic studies have identified N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide in urine, which are metabolites of niacin. nih.gov

Proteomics: This can identify the proteins that interact with N-methyl-4-pyridinecarboxamide derivatives, providing clues about their targets and mechanisms of action.

Transcriptomics: This can reveal the changes in gene expression that occur in response to treatment with these compounds, highlighting the cellular pathways that are affected.

By integrating data from these different omics platforms, researchers can construct comprehensive models of how N-methyl-4-pyridinecarboxamide and its analogs exert their biological effects, leading to a more rational approach to drug development and a better understanding of their potential therapeutic applications and off-target effects.

Development of Advanced Analytical Tools for In Vitro and In Vivo Monitoring

The development of sensitive and specific analytical methods is crucial for the preclinical and clinical development of any new therapeutic agent. For N-methyl-4-pyridinecarboxamide and its derivatives, this includes methods for their quantification in biological matrices and for monitoring their metabolic fate.

High-performance liquid chromatography (HPLC) is a key technique for the separation and quantification of these compounds. nih.gov When coupled with mass spectrometry (MS), it provides a powerful tool for identifying and quantifying metabolites in complex biological samples. nih.gov Advanced techniques like HPLC with information-dependent acquisition and high-resolution tandem mass spectrometry (HPLC-IDA-HR-MS/MS) can be used to characterize the in vitro and in vivo metabolism of these compounds in detail. nih.gov

The development of these analytical tools will be essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nih.gov In silico ADME prediction tools can also be used in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles. mdpi.com

Further Exploration of Material Science Applications for N-Methyl-4-Pyridinecarboxamide Derivatives

Beyond their therapeutic potential, pyridinecarboxamide derivatives are also being explored for their applications in material science. The ability of the pyridinecarboxamide moiety to participate in hydrogen bonding and coordinate with metal ions makes it a versatile building block for the construction of supramolecular assemblies and functional materials.

For example, pyridinecarboxamide derivatives have been used to create fungicides. google.com The coordination chemistry of these ligands with various metal ions can lead to the formation of complexes with interesting structural and electronic properties. researchgate.net These properties can be tuned by modifying the substituents on the pyridine ring and the carboxamide group.

Q & A

What are the recommended safety protocols for handling N-methyl-4-pyridinecarboxamide in laboratory settings?

Basic Research Question

N-Methyl-4-pyridinecarboxamide requires strict safety measures due to its potential acute toxicity (oral, skin, and respiratory exposure) and irritant properties. Key protocols include:

- Personal Protective Equipment (PPE): Use chemically resistant gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved P95 respirators for low-hazard scenarios or OV/AG/P99 respirators for higher exposure risks .

- Environmental Controls: Work in a fume hood to prevent inhalation and avoid drainage system contamination. Implement spill containment measures using inert absorbents .

- First Aid: Immediate rinsing with water for skin/eye contact and artificial respiration if inhaled. Medical consultation is mandatory for all exposure incidents .

Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of N-methyl-4-pyridinecarboxamide?

Basic Research Question

Structural validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR): For elucidating proton and carbon environments, particularly distinguishing the methyl group and pyridine ring substituents .

- High-Performance Liquid Chromatography (HPLC): To confirm purity (>98%) and identify synthetic byproducts .

- Mass Spectrometry (GC/MS): Used in natural product studies to identify derivatives in complex matrices (e.g., fungal extracts) .

- X-ray Crystallography: Resolves bond lengths and angles, as demonstrated for related carboxamide derivatives (e.g., COD entry 2230670) .

How can researchers optimize the synthesis of N-methyl-4-pyridinecarboxamide derivatives to achieve high yields and purity?

Basic Research Question

Key synthetic strategies include:

- Condensation Reactions: Acid-catalyzed condensation of pyrrole with ketones or aldehydes, achieving yields >50% under controlled conditions (e.g., 4-ethynylphenyl derivatives) .

- Protecting Group Strategies: Use of tert-butoxycarbonyl (Boc) or benzyl (Cbz) groups to stabilize reactive intermediates during multi-step syntheses .

- Purification: Column chromatography followed by recrystallization in ethanol/water mixtures ensures >98% purity, as validated by HPLC .

What strategies address discrepancies in crystallographic data interpretation for N-methyl-4-pyridinecarboxamide derivatives?

Advanced Research Question

Crystallographic challenges arise from weak hydrogen bonding or disordered solvent molecules. Mitigation approaches include:

- High-Resolution Data Collection: Use synchrotron radiation to improve data quality for low-symmetry crystals .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···O bonds) to resolve ambiguous electron density regions .

- Complementary Techniques: Pair X-ray data with DFT calculations to validate molecular geometries and torsional angles .

How do computational models improve the understanding of N-methyl-4-pyridinecarboxamide’s electronic properties and reactivity?

Advanced Research Question

Computational methods provide insights into:

- Frontier Molecular Orbitals (FMOs): DFT studies reveal HOMO-LUMO gaps (~4.5 eV), correlating with experimental UV-Vis absorption peaks .

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites on the pyridine ring, guiding functionalization strategies (e.g., amidation at the 3-position) .

- Reaction Pathway Simulations: Transition state analysis predicts activation energies for hydrolysis or nucleophilic substitution reactions .

What mechanisms underlie the biological activity of N-methyl-4-pyridinecarboxamide derivatives in targeted therapies?

Advanced Research Question

Derivatives exhibit diverse bioactivity:

- Fibroblast Activation Protein (FAP) Targeting: Fluorinated analogs (e.g., FAP Ligand 1) bind FAPα with sub-nM affinity, enabling cancer imaging via PET/CT .

- Antimicrobial Action: Sulfonamide derivatives disrupt bacterial folate synthesis via competitive inhibition of dihydropteroate synthase (IC₅₀ ~2 µM) .

- Cytotoxicity Screening: Structure-activity relationship (SAR) studies link N-alkyl chain length to apoptosis induction in leukemia cell lines (e.g., IC₅₀ <10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.